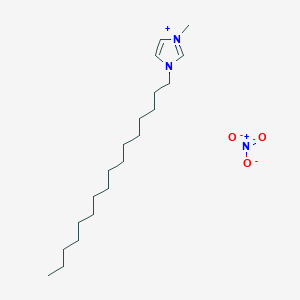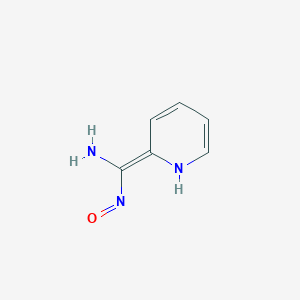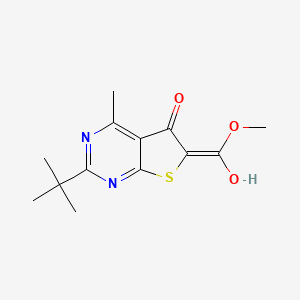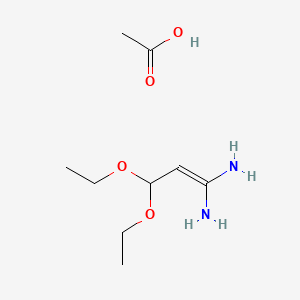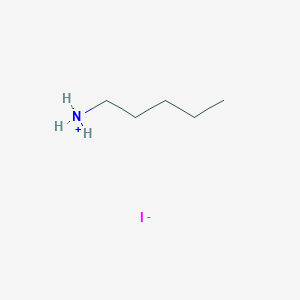
NeuAc(alpha2-8)NeuAc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Neup5Ac-(2->8)-alpha-Neup5Ac is alpha-Neu5Ac-(2->8)-Neu5Ac in which the configuration at the anomeric carbon atom of the residue at the reducing end is alpha It has a role as an epitope.
Aplicaciones Científicas De Investigación
Chemical Shift Perturbations in Oligosaccharides : The NeuAc residue in alpha 2-----6 linkage to GlcNAc creates diagnostic chemical shift perturbations in oligosaccharides, which is crucial for understanding structures in glycoproteins like fetuin (Cumming et al., 1989).
Role in Polysaccharides and Gangliosides : NeuAc(2–9)NeuAc and NeuAc(2–8)NeuAc disaccharides are part of group C meningococcal polysaccharides and gangliosides, contributing to biological functions and disease mechanisms (Okamoto et al., 1988).
Conformational Epitope in Polysaccharides : Conformational differences in alpha-(2----8)-linked sialic acid oligosaccharides (NeuAc)n explain the conformational epitope of the group B meningococcal polysaccharide, aiding in vaccine design and disease understanding (Michon et al., 1987).
Tumor-associated Carbohydrate Antigen : NeuAc is involved directly at the antibody binding site on the tumor-associated carbohydrate antigen 19-9, indicating its importance in cancer diagnosis and therapy (Bechtel et al., 1990).
Biosensor Development : A NeuAc biosensor has improved the production of N-acetylneuraminate in Escherichia coli by 34%, showing potential in metabolic engineering and bio-production efficiency enhancement (Yang et al., 2017).
Presence in Human Hepatocellular Carcinoma : Gangliosides with NeuAc alpha 2-6Gal structure are found in human hepatocellular carcinoma, suggesting a role in cancer development or progression (Taki et al., 1992).
Cerebrospinal Fluid in Children : Poly2,8NeuAc is found in the cerebrospinal fluid of younger children, indicating a developmental role or biomarker potential (Weisgerber et al., 1990).
Sialic Acid for Colominic Acid Biosynthesis : NeuAc lyase in E. coli K1 generates sialic acid for colominic acid biosynthesis, essential for understanding bacterial pathogenesis and metabolic processes (Ferrero et al., 1996).
Propiedades
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O17/c1-7(27)23-13-9(29)3-21(38,19(34)35)40-18(13)16(33)12(6-26)39-22(20(36)37)4-10(30)14(24-8(2)28)17(41-22)15(32)11(31)5-25/h9-18,25-26,29-33,38H,3-6H2,1-2H3,(H,23,27)(H,24,28)(H,34,35)(H,36,37)/t9-,10-,11+,12+,13+,14+,15+,16+,17+,18+,21+,22+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXBZLHHWJUOSV-VCVJBUKQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40929887 |
Source


|
| Record name | 3,5-Dideoxy-8-O-{3,5-dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranonosyl}-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137760-83-9 |
Source


|
| Record name | 3,5-Dideoxy-8-O-{3,5-dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranonosyl}-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-2-(1-methylpyrazolo[3,4-b]pyridin-6-yl)hydrazine](/img/structure/B8208621.png)

![ethyl 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B8208634.png)

